Cas no 32089-46-6 (2-(4-chloropyrazol-1-yl)acetic acid)
2-(4-chloropyrazol-1-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Chloro-1H-pyrazol-1-yl)acetic acid
- (4-CHLORO-PYRAZOL-1-YL)-ACETIC ACID
- 1H-Pyrazole-1-aceticacid, 4-chloro-
- 2-(4-chloropyrazol-1-yl)acetic acid
- 4-chloro-1H-Pyrazole-1-acetic acid
- (4-chloro-1H-pyrazol-1-yl)acetic acid
- 2-(4-chloropyrazolyl)acetic acid
- CS-D0595
- (4-chloro-pyrazol-1-yl)-acetic acid, AldrichCPR
- A875714
- MFCD00036053
- DTXSID50424494
- AKOS000302615
- Z729827274
- FT-0677820
- RS-0394
- SCHEMBL960168
- EN300-83703
- KPXIVTIAZUNIOR-UHFFFAOYSA-N
- 32089-46-6
- 2-[(4-chloro-pyrazol-1-yl)]acetic acid
- SY045842
- 4-Chloropyrazole-1-acetic Acid
- BB 0256702
- DB-016517
- BBL016031
- ALBB-004383
- STK312700
-
- MDL: MFCD00036053
- Inchi: 1S/C5H5ClN2O2/c6-4-1-7-8(2-4)3-5(9)10/h1-2H,3H2,(H,9,10)
- InChI Key: KPXIVTIAZUNIOR-UHFFFAOYSA-N
- SMILES: ClC1C=NN(C=1)CC(=O)O
Computed Properties
- Exact Mass: 160.00400
- Monoisotopic Mass: 160.0039551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.54
- Boiling Point: 338.9°C at 760 mmHg
- Flash Point: 158.8°C
- Refractive Index: 1.618
- PSA: 55.12000
- LogP: 0.62110
2-(4-chloropyrazol-1-yl)acetic acid Security Information
- Signal Word:Warning
- Hazard Statement: H303+H313+H333-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P305+P351+P338
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
2-(4-chloropyrazol-1-yl)acetic acid Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-chloropyrazol-1-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 027894-1g |
4-Chloro-pyrazol-1-yl)-acetic acid |
32089-46-6 | 95% | 1g |
£97.00 | 2022-03-01 | |
| Fluorochem | 027894-5g |
4-Chloro-pyrazol-1-yl)-acetic acid |
32089-46-6 | 95% | 5g |
£271.00 | 2022-03-01 | |
| Fluorochem | 027894-10g |
4-Chloro-pyrazol-1-yl)-acetic acid |
32089-46-6 | 95% | 10g |
£529.00 | 2022-03-01 | |
| Alichem | A049000087-5g |
(4-Chloro-pyrazol-1-yl)-acetic acid |
32089-46-6 | 98% | 5g |
$233.40 | 2023-09-02 | |
| Alichem | A049000087-10g |
(4-Chloro-pyrazol-1-yl)-acetic acid |
32089-46-6 | 98% | 10g |
$454.80 | 2023-09-02 | |
| TRC | B418628-50mg |
(4-Chloro-1H-pyrazol-1-yl)acetic Acid |
32089-46-6 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B418628-100mg |
(4-Chloro-1H-pyrazol-1-yl)acetic Acid |
32089-46-6 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B418628-500mg |
(4-Chloro-1H-pyrazol-1-yl)acetic Acid |
32089-46-6 | 500mg |
$ 160.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C847841-1g |
2-(4-Chloro-1H-pyrazol-1-yl)acetic acid |
32089-46-6 | 98% | 1g |
877.50 | 2021-05-17 | |
| Chemenu | CM115354-250mg |
(4-chloro-1H-pyrazol-1-yl)acetic acid |
32089-46-6 | 95+% | 250mg |
$60 | 2021-08-06 |
2-(4-chloropyrazol-1-yl)acetic acid Suppliers
2-(4-chloropyrazol-1-yl)acetic acid Related Literature
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-(4-chloropyrazol-1-yl)acetic acid
Recent Advances in the Study of 2-(4-chloropyrazol-1-yl)acetic acid (CAS: 32089-46-6) in Chemical Biology and Pharmaceutical Research
2-(4-chloropyrazol-1-yl)acetic acid (CAS: 32089-46-6) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the design of kinase inhibitors and anti-inflammatory agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its chemical properties, synthetic routes, and biological activities.
In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of 2-(4-chloropyrazol-1-yl)acetic acid as a building block for the development of novel JAK2 inhibitors. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity against JAK2, a kinase implicated in various hematologic malignancies. The researchers employed a combination of computational modeling and synthetic chemistry to optimize the compound's structure, resulting in derivatives with improved selectivity and pharmacokinetic properties.
Another significant advancement was reported in the field of anti-inflammatory drug development. A research team at a leading pharmaceutical company investigated the anti-inflammatory effects of 2-(4-chloropyrazol-1-yl)acetic acid derivatives in preclinical models of rheumatoid arthritis. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain derivatives effectively suppressed pro-inflammatory cytokine production and showed promising in vivo efficacy. The study also highlighted the compound's favorable safety profile, making it a potential candidate for further clinical development.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and scalable routes to produce 2-(4-chloropyrazol-1-yl)acetic acid. A paper in Organic Process Research & Development described a novel catalytic system that significantly improved the yield and purity of the compound while reducing environmental impact. This advancement is particularly important for large-scale pharmaceutical production, where cost-effectiveness and sustainability are critical considerations.
Looking forward, researchers are exploring the potential of 2-(4-chloropyrazol-1-yl)acetic acid in other therapeutic areas, including neurodegenerative diseases and metabolic disorders. Preliminary studies suggest that structural modifications of this core scaffold may lead to compounds with activity against novel biological targets. The compound's versatility and the growing body of research supporting its applications position it as an important tool in modern drug discovery efforts.
In conclusion, recent research on 2-(4-chloropyrazol-1-yl)acetic acid (CAS: 32089-46-6) demonstrates its growing importance in pharmaceutical development. The compound's unique chemical properties and biological activities make it a valuable building block for drug discovery, with potential applications across multiple therapeutic areas. As synthetic methodologies continue to improve and our understanding of its biological effects expands, this compound is likely to play an increasingly significant role in the development of novel therapeutics.
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